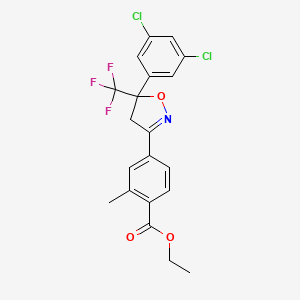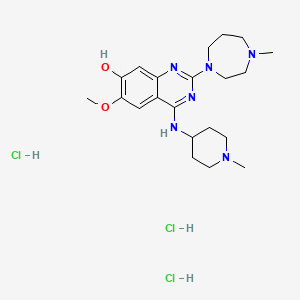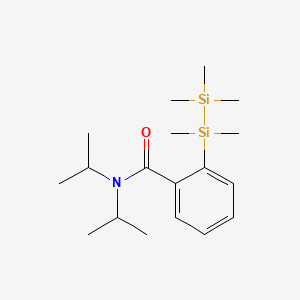
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . This compound is known for its unique structure, which includes an indene ring system with an aminomethyl group and a hydroxymethyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride typically involves several steps. One common synthetic route includes the reduction of a corresponding nitro compound followed by a reductive amination process. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Wissenschaftliche Forschungsanwendungen
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain enzymatic activities or receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride include other indene derivatives and compounds with aminomethyl groups. Some examples are:
2-(aminomethyl)indene: Similar structure but lacks the hydroxymethyl group.
2-(hydroxymethyl)indene: Similar structure but lacks the aminomethyl group.
2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol: The base compound without the hydrochloride salt.
The uniqueness of this compound lies in its combined aminomethyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11;/h1-4,13H,5-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVNSZUDKWQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)







![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)
![4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)

